molecular formula C16H13ClN2O2S B2828200 (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate CAS No. 477887-53-9

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate

Cat. No. B2828200
CAS RN: 477887-53-9
M. Wt: 332.8
InChI Key: DSRLRCCCELVPFO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry. The synthesis method of this compound is an important aspect of its scientific research application.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate in lab experiments include its anticancer activity and low toxicity in normal cells. However, its limitations include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the scientific research of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate. These include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for this compound.
3. Optimization of the compound's pharmacokinetics and pharmacodynamics.
4. Investigation of the compound's potential as a chemotherapeutic agent in vivo.
5. Exploration of the compound's potential for use in combination therapy with other anticancer agents.
Conclusion:
This compound is a promising compound for scientific research due to its potential anticancer activity and low toxicity in normal cells. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound may lead to the development of new chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

The synthesis of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate involves the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde and thiophene-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction yields this compound as a yellow solid with a melting point of 153-155°C.

Scientific Research Applications

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate has potential applications in scientific research. The compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound is an important aspect of its scientific research application.

properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-19-14-7-3-2-6-12(14)13(16(19)17)10-18-21-15(20)9-11-5-4-8-22-11/h2-8,10H,9H2,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRLRCCCELVPFO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.